molecular formula C13H15N3O2 B7857431 Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate

Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B7857431
M. Wt: 245.28 g/mol
InChI Key: FPMDEVRNABLVER-UHFFFAOYSA-N
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Description

Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate is a complex organic compound belonging to the quinazoline class of heterocyclic aromatic organic compounds. This compound features a pyrazoloquinazoline core structure, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves multiple steps, starting with the construction of the pyrazoloquinazoline skeleton. One common approach is the cyclization of appropriately substituted pyrazoles with amines under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 .... The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical and biological applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate is used to study biological pathways and molecular interactions. Its derivatives can act as probes or inhibitors in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity against various diseases, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl pyrazole 3,5-dicarboxylate: A related compound used in similar synthetic routes[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 ....

  • 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Another compound with a similar core structure.

Uniqueness: Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate stands out due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-3-4-11-9(5-8)6-14-12-10(13(17)18-2)7-15-16(11)12/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDEVRNABLVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=NC3=C(C=NN23)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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